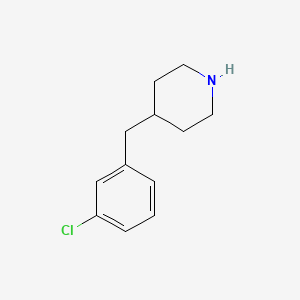

4-(3-Chlorobenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIQMUCBWUBNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625267 | |

| Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251107-31-0 | |

| Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3-Chlorobenzyl)piperidine

Introduction

4-(3-Chlorobenzyl)piperidine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a wide array of pharmacologically active compounds, contributing to their efficacy by influencing properties such as receptor binding, bioavailability, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed mechanistic insights and practical experimental protocols for researchers and professionals in the field of drug discovery and organic synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two principal and robust methodologies:

-

Direct N-Alkylation of Piperidine: A classical and straightforward approach involving the direct coupling of the piperidine nitrogen with a suitable 3-chlorobenzyl electrophile.

-

Reductive Amination: A versatile method that forms the carbon-nitrogen bond through the reaction of piperidine with 3-chlorobenzaldehyde, followed by in-situ reduction of the resulting iminium intermediate.

This guide will delve into the intricacies of both pathways, providing a comparative analysis to inform the selection of the most appropriate method based on available starting materials, desired scale, and process optimization considerations.

Pathway 1: Direct N-Alkylation of Piperidine with 3-Chlorobenzyl Chloride

This method represents a direct and atom-economical route to the target compound. The core of this transformation is the nucleophilic substitution reaction between piperidine and 3-chlorobenzyl chloride.

Reaction Mechanism

The N-alkylation of piperidine with 3-chlorobenzyl chloride proceeds via a nucleophilic substitution mechanism. The specific pathway, either SN1 or SN2, can be influenced by the substitution pattern on the benzyl chloride and the reaction conditions. For an unsubstituted or meta-substituted benzyl chloride like 3-chlorobenzyl chloride, the SN2 pathway is generally favored[1].

In the SN2 mechanism, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, directly attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, proceeding through a single transition state. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the piperidine hydrochloride salt, which is unreactive.

Experimental Protocol

Materials:

-

Piperidine

-

3-Chlorobenzyl chloride

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Slowly add a solution of 3-chlorobenzyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature. The slow addition helps to control any potential exotherm.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices

-

Base: Potassium carbonate is a commonly used inorganic base for this transformation due to its low cost, moderate reactivity, and ease of removal by filtration[2]. It effectively scavenges the HCl produced without promoting significant side reactions.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free. Dichloromethane is another viable option[1].

-

Workup: The aqueous workup with sodium bicarbonate ensures the removal of any remaining acidic byproducts and unreacted starting materials.

Visualization of the N-Alkylation Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chlorobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chlorobenzyl)piperidine is a substituted piperidine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of FDA-approved drugs and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 3-chlorobenzyl substituent provides a handle for further chemical modification and can influence the molecule's interaction with biological targets. This technical guide offers a comprehensive overview of the core physicochemical properties of this compound, providing essential data and methodologies for researchers engaged in its synthesis, characterization, and application in drug development programs.

Chemical Identity and Structure

This compound is a secondary amine with a molecular formula of C₁₂H₁₆ClN. Its structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted with a chlorine atom at the meta-position of the phenyl ring.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H1 [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C1 [label="C", pos="-0.7,0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.7,0.8!", fontcolor="#202124"]; C3 [label="C", pos="-1.4,0.1!", fontcolor="#202124"]; C4 [label="C", pos="1.4,0.1!", fontcolor="#202124"]; C5 [label="C", pos="-0.7,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="0.7,-1.2!", fontcolor="#202124"]; C7 [label="C", pos="0,-2.2!", fontcolor="#202124"]; C8 [label="C", pos="-0.7,-3.2!", fontcolor="#202124"]; C9 [label="C", pos="0.7,-3.2!", fontcolor="#202124"]; C10 [label="C", pos="-0.7,-4.2!", fontcolor="#202124"]; C11 [label="C", pos="0.7,-4.2!", fontcolor="#202124"]; C12 [label="C", pos="0,-5.2!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-1.4,-5.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];

// Define edges for bonds N1 -- H1; N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; C8 -- C10; C9 -- C11; C10 -- C12; C11 -- C12; C10 -- Cl1; } end_dot Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in public literature, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN | [1] |

| Molecular Weight | 209.72 g/mol | [2] |

| CAS Number | 251107-31-0 | [1] |

| Appearance | Solid or liquid | [1], [3] |

| Boiling Point | 310.8 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.540 | [3] |

| pKa (predicted) | ~9.5 - 10.5 | (Estimated based on piperidine) |

| logP (predicted) | ~3.0 - 3.5 | (Estimated based on related structures) |

| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents. | (Inferred from structure) |

Ionization Constant (pKa)

The basicity of the piperidine nitrogen is a critical determinant of the compound's ionization state at physiological pH. The pKa of the conjugate acid of piperidine is approximately 11.12. The electron-withdrawing nature of the chlorobenzyl group is expected to slightly decrease the basicity of the piperidine nitrogen in this compound. Therefore, the pKa is predicted to be in the range of 9.5 to 10.5. This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, charged form, which has significant implications for its solubility, membrane permeability, and receptor interactions.

dot graph "Ionization_Equilibrium" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

"Protonated_Form" [label="R-NH₂⁺\n(Charged, more water-soluble)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Deprotonated_Form" [label="R-N-H\n(Neutral, more lipid-soluble)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

"Protonated_Form" -> "Deprotonated_Form" [label=" -H⁺ "]; "Deprotonated_Form" -> "Protonated_Form" [label=" +H⁺ "]; } end_dot Caption: Ionization equilibrium of this compound.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter influencing a drug's ability to cross biological membranes. While an experimental logP value for this compound is not available, a predicted value can be estimated. For the related compound 4-(4-chlorobenzyl)piperidine hydrochloride, a predicted XlogP of 3.1 has been reported. The logP of the free base is expected to be in a similar range, likely between 3.0 and 3.5, indicating a significant degree of lipophilicity. This property is crucial for its potential to cross the blood-brain barrier and interact with intracellular targets.

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4-substituted benzylpiperidines. One common approach involves the reductive amination of a suitable piperidone precursor or the reaction of a piperidine derivative with a benzyl halide. A potential two-step synthesis is outlined below.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

"Starting_Materials" [label="4-Piperidinemethanol\n+\n3-Chlorobenzyl chloride", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Step1" [label="Williamson Ether Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="4-((3-Chlorobenzyloxy)methyl)piperidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Step2" [label="Reductive Cleavage", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

"Starting_Materials" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Final_Product"; } end_dot Caption: A potential synthetic workflow for this compound.

A common and efficient method for constructing 4-benzyl piperidines involves a Suzuki coupling protocol. This approach offers wide functional group tolerance and is amenable to the synthesis of a diverse range of derivatives. The process typically involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling with an appropriate aryl halide or triflate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the chlorophenyl group. The piperidine protons would appear as complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The benzylic protons (CH₂) would likely appear as a doublet around 2.5-3.0 ppm. The aromatic protons would be observed in the downfield region (around 7.0-7.3 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The piperidine ring carbons would resonate in the aliphatic region (25-55 ppm). The benzylic carbon would appear around 40-45 ppm. The aromatic carbons would be found in the 125-145 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.72). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the benzylic bond and fragmentation of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aliphatic and aromatic groups (around 2800-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). A C-Cl stretching band would be expected in the fingerprint region (typically below 800 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

"Synthesis" [label="Synthesis & Purification", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "Characterization" [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Melting_Point" [label="Melting Point Determination", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "Solubility" [label="Aqueous Solubility\n(Shake-Flask Method)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "pKa" [label="pKa Determination\n(Potentiometric Titration)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "logP" [label="logP Determination\n(HPLC Method)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

"Synthesis" -> "Characterization"; "Characterization" -> "Melting_Point"; "Characterization" -> "Solubility"; "Characterization" -> "pKa"; "Characterization" -> "logP"; } end_dot Caption: General experimental workflow for physicochemical characterization.

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: This method provides a sharp and reproducible melting point, which is a crucial indicator of purity.

-

Sample Preparation: Finely powder a small amount of the solid this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: This is the gold standard method for determining intrinsic solubility, providing a thermodynamic equilibrium value.

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-capped vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The aqueous solubility is expressed in units of mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Rationale: This method directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the ionization constant.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH values as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point. Alternatively, derivative plots can be used for more accurate endpoint determination.

logP Determination (HPLC Method)

Rationale: This method is a rapid and reliable alternative to the shake-flask method, particularly for compounds with low solubility or for screening purposes.

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte.

-

Analysis: Inject a solution of this compound onto the HPLC system and record its retention time.

-

Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound is then determined from its retention factor using the calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the system.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a lack of extensive publicly available experimental data necessitates the use of predicted values for some key parameters, the provided information and standardized protocols offer a robust framework for researchers. A thorough experimental determination of the properties outlined in this guide is crucial for any drug development program involving this promising chemical scaffold. The insights into its chemical identity, potential synthesis, and expected spectral characteristics will aid in the design and execution of further studies aimed at exploring its therapeutic potential.

References

-

BIOSYNCE. This compound CAS 251107-31-0. Available at: [Link]

-

BIOSYNCE. This compound Monohydrochloride CAS 1373028-17-1. Available at: [Link]

-

PubChemLite. 4-(4-chlorobenzyl)piperidine hydrochloride (C12H16ClN). Available at: [Link]

- Dörnyei, G., Incze, M., Moldvai, I., & Szántay, C. (2003). Synthesis of Some New 4-Substituted N-Benzyl-piperidines.

- Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., ... & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.

-

PubChem. 4-Benzylpiperidine. Available at: [Link]

-

NIST WebBook. Piperidine. Available at: [Link]

Sources

- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 4-(3-Chlorobenzyl)piperidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(3-Chlorobenzyl)piperidine, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of the spectra to elucidate and confirm the molecular structure, providing a framework for the analysis of similar substituted piperidine derivatives.

Introduction

This compound is a disubstituted piperidine derivative with a molecular formula of C₁₂H₁₆ClN. The structural confirmation and purity assessment of such compounds are critical in synthetic chemistry and drug discovery. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure. This guide will walk through the theoretical and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon- thirteenth (¹³C) nuclei, a detailed molecular connectivity map can be constructed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the chlorobenzyl group and the aliphatic protons of the piperidine ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | m | 4H | Aromatic protons (H-2', H-4', H-5', H-6') |

| ~3.0-3.2 | m | 2H | Axial protons at C2 and C6 of piperidine |

| ~2.5-2.7 | m | 2H | Equatorial protons at C2 and C6 of piperidine |

| ~2.5 | d | 2H | Benzyl protons (-CH₂-) |

| ~1.8-2.0 | m | 1H | Proton at C4 of piperidine |

| ~1.6-1.8 | m | 2H | Axial protons at C3 and C5 of piperidine |

| ~1.2-1.4 | m | 2H | Equatorial protons at C3 and C5 of piperidine |

| ~1.5 | br s | 1H | N-H proton of piperidine |

Interpretation:

-

Aromatic Region (δ 7.2-7.3): The four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling.

-

Piperidine Ring Protons: The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The protons on C2 and C6, adjacent to the nitrogen, are expected to be deshielded and appear further downfield.[1] The protons on C3 and C5 will be more upfield. The proton at C4, being a methine proton, will have its own characteristic signal.

-

Benzyl Protons (δ ~2.5): The two benzylic protons are diastereotopic due to the chirality of the C4 carbon of the piperidine ring, although this may not be resolved in a standard spectrum. They will appear as a doublet due to coupling with the proton on C4 of the piperidine ring.

-

N-H Proton: The N-H proton of the secondary amine in the piperidine ring will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-1' (quaternary carbon of the aromatic ring) |

| ~134 | C-3' (carbon attached to chlorine) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~46 | C2 and C6 of piperidine |

| ~44 | Benzyl carbon (-CH₂) |

| ~37 | C4 of piperidine |

| ~32 | C3 and C5 of piperidine |

Interpretation:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons of the 3-chlorophenyl group. The carbon bearing the chlorine (C-3') will be significantly influenced by the electronegativity of the halogen. The quaternary carbon (C-1') will also have a characteristic chemical shift.[2]

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. Due to symmetry, the C2 and C6 carbons are equivalent, as are the C3 and C5 carbons. The C4 carbon, being a methine carbon, will have a distinct chemical shift.[3][4]

-

Benzyl Carbon: The benzylic carbon will appear in the aliphatic region, typically around 44 ppm.[5]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch of the secondary amine |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930, ~2850 | Strong | Aliphatic C-H stretch (piperidine and benzyl) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretching |

| ~1450 | Medium | CH₂ scissoring |

| ~1100-1000 | Strong | C-N stretch |

| ~800-700 | Strong | Aromatic C-H out-of-plane bending |

| ~780 | Strong | C-Cl stretch |

Interpretation:

-

N-H Stretch: A broad absorption around 3300 cm⁻¹ is a clear indication of the N-H bond in the piperidine ring.[6][7]

-

C-H Stretches: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the presence of both the chlorobenzyl and piperidine moieties.[8][9]

-

Aromatic Ring Vibrations: The characteristic absorptions in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring.[2][8]

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 780 cm⁻¹, can be attributed to the C-Cl stretching vibration.[10]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer technique that often yields the protonated molecule [M+H]⁺.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 211/213 | Moderate | Molecular ion [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes) |

| 125/127 | High | [Cl-C₆H₄-CH₂]⁺ fragment |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 84 | High | [C₅H₁₀N]⁺ (piperidine ring fragment) |

Interpretation:

-

Molecular Ion: The molecular ion peak is expected at m/z 211, with a characteristic isotopic peak at m/z 213 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This confirms the molecular weight and the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by cleavage of the bond between the benzyl group and the piperidine ring.[11][12]

-

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the piperidine ring and the benzyl group, leading to the formation of a stable chlorobenzyl cation at m/z 125/127 and a piperidine radical.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a characteristic ion at m/z 84.[11][12] Further fragmentation can lead to the loss of ethylene from this ion.

-

Tropylium Ion: Rearrangement of the benzyl fragment can lead to the formation of the tropylium ion at m/z 91.

-

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, confirms the molecular structure, functional groups, and molecular weight. This guide serves as a practical reference for the spectroscopic analysis of this compound and can be extended to the characterization of other substituted piperidine derivatives, which are of significant interest in medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Benzylpiperidine(31252-42-3) 13C NMR [m.chemicalbook.com]

- 6. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 7. Piperidine [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Whitepaper: A Senior Application Scientist's Guide to In-Silico Modeling of 4-(3-Chlorobenzyl)piperidine Receptor Binding

Abstract

This guide provides an in-depth, technical walkthrough for the in-silico analysis of 4-(3-Chlorobenzyl)piperidine, a small molecule with potential neuromodulatory activity. We move beyond a simple procedural outline to deliver a strategic framework grounded in scientific causality and self-validating protocols. This document details the complete computational workflow, from target identification and molecular docking to the validation of binding stability through molecular dynamics simulations. Each step is rationalized, explaining not just how to perform the experiment, but why specific choices are made, thereby empowering researchers to adapt and apply these methods to their own discovery pipelines. We will use the human Dopamine D2 Receptor (D₂R) as our primary example target, justified by the known pharmacology of analogous piperidine-based structures.

Introduction: The Rationale for In-Silico Investigation

In modern drug discovery, computational, or in-silico, methods are indispensable for predicting and rationalizing the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level.[1] This approach significantly accelerates the discovery process by prioritizing candidates for expensive and time-consuming in vitro and in vivo testing.[1]

The subject of our investigation, this compound, belongs to the piperidine class of compounds. This structural motif is prevalent in many centrally active agents. The closely related parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with high selectivity for dopamine and norepinephrine.[2] Furthermore, various piperidine derivatives have shown affinity for critical CNS targets, including Dopamine receptors (D₂R, D₄R), Sigma-1 receptors (σ₁R), and Histamine H₃ receptors.[3][4][5]

Given this pharmacological context, the Dopamine D₂ Receptor presents a high-priority, logical target for our investigation. D₂R is a primary target for antipsychotic medications and plays a crucial role in numerous neurological processes.[4][6] Dysregulation of the dopaminergic system is implicated in schizophrenia, Parkinson's disease, and depression.[4] Therefore, understanding how this compound might interact with D₂R is of significant scientific interest.

This guide will systematically model this interaction, providing a robust, field-proven workflow.

The Computational Modeling Workflow: A Self-Validating System

Our workflow is designed as a sequential and logical progression, where each stage builds upon the last and incorporates validation checks. This ensures the trustworthiness and scientific integrity of the final results.

Caption: Overall In-Silico Modeling Workflow.

Phase 1: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This initial step provides a static snapshot of the interaction and an estimate of binding affinity. We will use AutoDock Vina, a widely-used and validated open-source docking engine.[8][9]

Experimental Protocol: Ligand Preparation

Causality: The ligand's structure must be converted into a 3D format with correct protonation states, atom types, and partial charges for the docking software's force field to recognize it. This ensures that electrostatic and van der Waals interactions are calculated accurately.

-

Obtain 2D Structure: Obtain the 2D structure of this compound. This can be done using its SMILES string (C1CNCCC1Cc2cccc(c2)Cl) in a program like PubChem.[10]

-

Generate 3D Conformation: Convert the 2D structure into a 3D conformation. Tools like Open Babel or the 3D conformer generator in PubChem can be used.[10] Save the output as an .sdf or .mol2 file.

-

Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT) to prepare the ligand.[10][11]

-

Load the 3D structure.

-

Add Polar Hydrogens: This is critical for defining hydrogen bonds. In ADT: Edit > Hydrogens > Add > Polar only.[10][12]

-

Assign Gasteiger Charges: These are partial atomic charges necessary for calculating electrostatic interactions. In ADT: Edit > Charges > Compute Gasteiger.[13]

-

Define Rotatable Bonds: ADT will automatically detect rotatable bonds, allowing for ligand flexibility during docking.

-

Save as PDBQT: Save the final prepared ligand as a .pdbqt file. This format contains the coordinate information plus charge and atom type data for Vina.[8]

-

Experimental Protocol: Receptor Preparation

Causality: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential elements (water, ions, co-crystallized ligands) and may have missing atoms.[11] These must be cleaned and repaired to create a chemically correct and computationally 'clean' receptor model for docking.

-

Download Receptor Structure: Download the crystal structure of the human Dopamine D₂ Receptor. We will use PDB ID: 6CM4 , which shows D₂R in complex with the antagonist risperidone.[4][14] This provides a well-defined antagonist binding pocket.

-

Clean the PDB File:

-

Load 6CM4.pdb into a visualization tool like UCSF Chimera or PyMOL.

-

Remove Heteroatoms: Delete all non-protein atoms, including water molecules (HOH), ions, and the co-crystallized ligand (risperidone).[10] This is crucial as we want to dock our ligand into an empty binding site.

-

Isolate the Receptor Chain: The 6CM4 structure contains the receptor and a G-protein fragment. For this docking study, isolate only the D₂R chain (Chain R).

-

-

Prepare in AutoDock Tools (ADT):

-

Load the cleaned PDB file into ADT.

-

Repair Missing Atoms: Check for and repair any missing atoms in the protein side chains.[15]

-

Add Polar Hydrogens: As with the ligand, add polar hydrogens to the receptor (Edit > Hydrogens > Add > Polar only).[10]

-

Add Kollman Charges: For proteins, Kollman charges are a standard choice that provides a robust charge model.[10][15]

-

Save as PDBQT: Save the prepared receptor as a .pdbqt file.

-

Experimental Protocol: Executing the Docking Simulation

Causality: We must define a specific search space, the "grid box," for the docking algorithm. A well-defined box confines the search to the known binding site, increasing computational efficiency and the likelihood of finding a biologically relevant pose. The dimensions of the box must be large enough to allow the ligand to rotate and translate freely within the site.

-

Define the Grid Box:

-

In ADT, with both the receptor and ligand loaded, identify the binding pocket. For 6CM4, this is the site previously occupied by risperidone.

-

Center the grid box on the geometric center of this binding pocket.

-

Set the dimensions of the box. A good starting point is a cube of 25x25x25 Å, ensuring it fully encompasses the binding site.[7]

-

Output the grid parameters (center coordinates and dimensions) to a text file for use with Vina.[8]

-

-

Create Vina Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search parameters.[9]

-

Run AutoDock Vina: Execute Vina from the command line.[16] vina --config conf.txt --log results.log

Data Presentation: Analysis of Docking Results

Causality: The docking output provides two key pieces of information: the predicted binding affinity (a score) and the 3D coordinates of the predicted binding poses.[15] Lower binding affinity scores indicate a more favorable, tighter binding interaction. Analyzing the poses reveals the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

The results should be summarized and analyzed as follows:

-

Binding Affinity: The primary output is a table of binding modes ranked by affinity in kcal/mol.

| Binding Mode | Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.9 | 0.000 |

| 2 | -8.6 | 1.35 |

| 3 | -8.4 | 1.98 |

| ... | ... | ... |

| (Note: Data is illustrative) |

-

Pose Visualization: The top-ranked pose (lowest energy) should be visualized in PyMOL or Chimera. Key interactions should be identified and documented. For example, a hydrogen bond between the piperidine nitrogen and an aspartate residue in the binding pocket, or a pi-stacking interaction between the chlorobenzyl ring and a phenylalanine residue. This structural hypothesis is the core output of the docking phase.

Phase 2: Molecular Dynamics - Validating Pose Stability

Causality: Docking provides a static, gas-phase approximation of binding. A Molecular Dynamics (MD) simulation validates this prediction by modeling the complex's behavior over time in a simulated physiological environment (explicit water and ions).[17] If the docked pose is stable throughout the simulation, it increases confidence in the docking result. Unstable poses will often see the ligand drift away from the binding pocket.[18] We will outline the workflow using GROMACS, a widely-used MD engine.[19]

Caption: Standard Molecular Dynamics Simulation Workflow.

Experimental Protocol: MD Simulation

This protocol provides a high-level overview. Each step involves specific GROMACS commands and parameter files (.mdp files), which can be found in detailed tutorials.[20][21]

-

System Preparation:

-

Generate Ligand Topology: The ligand's chemical topology and force field parameters must be generated. Servers like the CGenFF server are commonly used for CHARMM force fields, which are compatible with GROMACS.[20][21]

-

Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate the protein topology using a chosen force field (e.g., CHARMM36m).[17]

-

Combine into Complex: Merge the coordinate files of the best-docked pose and the receptor. Edit the system topology file to include the ligand's parameters.[21]

-

Define Simulation Box: Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).[17]

-

Add Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes between atoms.[17][22]

-

Equilibration: Equilibrate the system in two phases to bring it to the desired temperature and pressure.[22]

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the protein's heavy atoms restrained. This allows the water and ions to equilibrate around the fixed protein.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Continue equilibration at the target temperature and pressure (e.g., 1 bar). The restraints on the protein are typically gradually released during this phase.

-

-

Production MD: Run the final simulation without any restraints for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).[17] This is the data collection phase.

Data Presentation: Analysis of MD Trajectory

Causality: Analyzing the MD trajectory provides quantitative metrics on the stability of the protein-ligand complex.

-

Root Mean Square Deviation (RMSD):

-

Purpose: RMSD measures the average deviation of a selection of atoms over time from a reference structure (e.g., the initial minimized structure).

-

Interpretation: A stable, converging RMSD for the protein backbone (e.g., fluctuating around 2-3 Å) indicates the protein structure is stable. A stable RMSD for the ligand (when fitted to the protein's binding pocket) indicates the ligand is not drifting out of the binding site. A large, continuously increasing ligand RMSD would invalidate the docked pose.

-

-

Interaction Analysis: Tools within GROMACS or visualization software can be used to monitor key interactions (like hydrogen bonds) over the course of the simulation. A persistent hydrogen bond that is present for >80% of the simulation time is considered a stable and important interaction.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in-silico workflow to investigate the binding of this compound to the Dopamine D₂ Receptor. By progressing from a static docking prediction to a dynamic simulation, we establish a self-validating system that increases confidence in the resulting structural hypotheses.

The outcome of this workflow—a validated binding pose and a detailed map of receptor-ligand interactions—provides a powerful foundation for the next stages of drug discovery. These insights can be used to:

-

Guide the rational design of new derivatives with improved potency or selectivity.

-

Explain structure-activity relationship (SAR) data from in vitro screening.

-

Prioritize which compounds should be synthesized and tested in the lab.

By integrating these computational techniques, research organizations can de-risk their discovery programs, reduce costs, and accelerate the journey from initial concept to a viable therapeutic candidate.

References

- Barakat, K. H. (n.d.). Molecular Docking Tutorial.

-

Wikipedia. (n.d.). Depressant. Retrieved from [Link]

-

Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

-

Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

-

McDonough, M. A., et al. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

-

Goswami, D. (2022, October 30). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided [Video]. YouTube. Retrieved from [Link]

-

Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

-

BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Retrieved from [Link]

-

Yin, J., et al. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. RCSB PDB. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

-

BV-BRC. (2024, November 26). Small Molecule Ligand Docking Service. Retrieved from [Link]

-

Rizzo_Lab. (2021, May 7). 2021 AMBER tutorial 1 with PDBID 1HW9. Retrieved from [Link]

-

Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. Retrieved from [Link]

-

Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

-

Harris, S. (2020, October 16). AMBER demo [Video]. YouTube. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

GROMACS User Discussions. (2023, November). How to do MD simulation with 1 protein, 1 ligand, and 1 cofactor peptide. Retrieved from [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

-

Heidelberg-ND Summer School. (n.d.). Amber Tutorial. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Retrieved from [Link]

-

Al-kawas, S., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Retrieved from [Link]

-

DevashishAnuragKonkuk. (n.d.). AmberTutorials: Tutorials for running amber. GitHub. Retrieved from [Link]

-

AlphaFold DB. (2022, September 30). AF_AFP61168F1: Computed structure model of D(2) dopamine receptor. RCSB PDB. Retrieved from [Link]

-

Forli, S., et al. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

-

Vollinga, R. C., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Wikipedia. (n.d.). RTI-113. Retrieved from [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

-

Cihan-Üstündağ, G., & Çapan, G. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Retrieved from [Link]

Sources

- 1. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcsb.org [rcsb.org]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. m.youtube.com [m.youtube.com]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone [ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. GROMACS Tutorials [mdtutorials.com]

- 20. m.youtube.com [m.youtube.com]

- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 22. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

An In-Depth Technical Guide to 4-(3-Chlorobenzyl)piperidine (CAS No. 251107-31-0): Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chlorobenzyl)piperidine, identified by CAS number 251107-31-0, is a substituted piperidine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. While not typically an active pharmaceutical ingredient (API) itself, its structural motif is integral to the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The piperidine scaffold is a prevalent feature in a multitude of clinically significant drugs, valued for its ability to confer desirable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the physicochemical properties of this compound and elucidates its application in the synthesis of a promising drug candidate for Alzheimer's disease, highlighting the journey from a chemical intermediate to a potential therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in multi-step organic synthesis. The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 251107-31-0 |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| Appearance | Liquid |

| Boiling Point | 310.8 ± 22.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Storage Conditions | 2-8°C (protect from light) |

Table 1: Physicochemical properties of this compound.

Application in the Synthesis of a Novel Anti-Alzheimer's Agent

The true significance of this compound is realized in its role as a building block for high-value pharmaceutical compounds. A notable example is its utility in the synthesis of novel N-benzylpiperidine derivatives with potential therapeutic applications in Alzheimer's disease. One such promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, has demonstrated dual inhibitory action against key pathological targets in Alzheimer's disease.[1]

Synthetic Workflow

The synthesis of this multi-target-directed ligand involves a series of well-defined chemical transformations, where this compound serves as a key precursor. The general synthetic strategy is outlined below.

Step-by-Step Methodology (Illustrative):

-

Formation of the Piperidine Core: The synthesis commences with the reductive amination of a suitable ketone with this compound. This step introduces the crucial N-benzylpiperidine moiety.

-

Coupling Reaction: The resulting intermediate amine is then subjected to a nucleophilic substitution reaction with a bifunctional linker, such as 2-(8-bromooctyl)isoindoline-1,3-dione. This reaction connects the N-benzylpiperidine pharmacophore to another functional moiety, in this case, a phthalimide group, via an octyl spacer.

-

Purification: The final compound is purified using standard chromatographic techniques to yield the desired product with high purity.

Mechanism of Action in the Context of Alzheimer's Disease

The synthesized compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, exhibits a dual mechanism of action that is highly relevant to the complex pathology of Alzheimer's disease.[1]

Butyrylcholinesterase (BuChE) Inhibition:

In the brains of Alzheimer's patients, the levels of acetylcholine, a neurotransmitter crucial for memory and learning, are significantly reduced. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine breakdown, the role of BuChE becomes more prominent as the disease progresses. The synthesized compound acts as an inhibitor of BuChE, thereby preserving acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1]

β-Amyloid (Aβ) Anti-Aggregation Activity:

A hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques. The aggregation of Aβ peptides is a key event in the pathogenic cascade, leading to neuroinflammation, synaptic dysfunction, and neuronal death. The N-benzylpiperidine derivative has been shown to inhibit the aggregation of Aβ peptides, a crucial therapeutic strategy aimed at slowing disease progression.[1]

Biological Activity and Preclinical Data

The dual-action N-benzylpiperidine derivative has demonstrated promising in vitro and in vivo activity.

| Parameter | Value |

| Butyrylcholinesterase Inhibition (IC₅₀) | 0.72 µM |

| β-Amyloid Aggregation Inhibition | 72.5% at 10 µM |

| Blood-Brain Barrier Permeability | Confirmed |

| In Vivo Efficacy (Scopolamine-induced memory impairment model) | Activity comparable to Donepezil |

Table 2: Biological activity of 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione.[1]

These findings underscore the potential of this compound as a lead structure for the development of a new generation of multi-target anti-Alzheimer's agents.

Conclusion

This compound (CAS No. 251107-31-0) is a valuable chemical intermediate whose significance is demonstrated through its role in the synthesis of complex and pharmacologically active molecules. The successful synthesis of a dual-action butyrylcholinesterase and β-amyloid anti-aggregation agent highlights the strategic importance of this piperidine derivative in modern drug discovery. The journey from a simple building block to a potential therapeutic for a complex neurodegenerative disease like Alzheimer's showcases the critical interplay between organic synthesis and medicinal chemistry. Further exploration of derivatives based on the this compound scaffold holds considerable promise for the development of novel therapeutics for a range of CNS disorders.

References

-

Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. European Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-(3-Chlorobenzyl)piperidine for Researchers and Drug Development Professionals

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3] Among its many derivatives, 4-substituted piperidines are of particular interest. The 4-position offers a vector for introducing diverse functionalities that can interact with biological targets while the piperidine ring itself can influence solubility, lipophilicity, and metabolic stability.

This guide focuses on a specific, yet important, member of this class: 4-(3-Chlorobenzyl)piperidine. The presence of a chlorobenzyl group introduces a combination of steric bulk and electronic properties that can be crucial for molecular recognition by target proteins. This document serves as a comprehensive technical resource for researchers, covering its commercial availability, synthesis, and key analytical considerations.

Chemical and Physical Properties

This compound is an organic compound that is typically available as a solid or liquid, and also as its hydrochloride salt.[4][5] A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 251107-31-0 | [5][6] |

| Molecular Formula | C₁₂H₁₆ClN | [6][7] |

| Molecular Weight | 209.72 g/mol | [6][7] |

| Appearance | Solid or liquid | [5][7] |

| Boiling Point | 310.8 ± 22.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 141.8 ± 22.3 °C | [5] |

| Refractive Index | 1.540 | [5] |

Commercial Availability and Suppliers

This compound and its hydrochloride salt are available from a range of chemical suppliers, catering to both research and development needs, from gram to kilogram scales.[5] The purity of the commercially available compound is typically greater than 95%.[5][7] When sourcing this compound, it is crucial to obtain a Certificate of Analysis (COA) to verify its identity and purity.[4] A comparative overview of some suppliers is provided in Table 2.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Biosynce | This compound | 251107-31-0 | >95% | Available from gram to kilogram scale.[5] Also offers the monohydrochloride salt (CAS 1373028-17-1).[4] |

| CymitQuimica | This compound | 251107-31-0 | >95% | Marketed under the "Indagoo" brand for laboratory use.[7] |

| Ascendex Scientific | This compound hydrochloride | 251107-31-0 | Not specified | Provides the hydrochloride salt.[8] |

| Sigma-Aldrich | 3-(4-Chlorobenzyl)-piperidine hydrochloride | Not specified | Not specified | Note the isomeric difference. Analytical data is not collected for this specific product by the supplier. |

This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence when selecting a supplier.

Synthetic Routes: A Conceptual Framework

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, its synthesis can be conceptualized based on established methods for preparing 4-benzylpiperidine derivatives.[9][10][11] A common and versatile approach involves the reductive amination of a suitable piperidone precursor or the coupling of a piperidine derivative with a benzyl halide.

One plausible synthetic strategy begins with N-protected 4-piperidone. The N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, is crucial for directing the reaction and preventing unwanted side reactions. The protected piperidone can then be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, forming an N-Boc-4-methylenepiperidine intermediate. Subsequent hydroboration followed by a Suzuki coupling with 3-chlorobenzyl bromide would yield the desired product.[9]

Alternatively, a more direct approach could involve the reaction of piperidine with 3-chlorobenzaldehyde under reductive amination conditions. This, however, may lead to the formation of byproducts and requires careful optimization.

Below is a step-by-step conceptual protocol for the synthesis of this compound, followed by a workflow diagram.

Conceptual Synthetic Protocol

Step 1: Protection of Piperidine

-

React piperidine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane to yield N-Boc-piperidine.

Step 2: Introduction of the Benzyl Moiety

-

This step can be achieved through various C-C bond-forming reactions. One approach is a Grignard reaction between a suitable piperidine-based nucleophile and 3-chlorobenzaldehyde.

Step 3: Deprotection

-

Removal of the N-Boc protecting group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Step 4: Purification

-

The final product would be purified using standard techniques such as column chromatography or distillation to achieve the desired purity.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. biosynce.com [biosynce.com]

- 6. This compound CAS#: 251107-31-0 [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound hydrochloride – Ascendex Scientific, LLC [ascendexllc.com]

- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Strategic Value of 4-(3-Chlorobenzyl)piperidine in Modern Medicinal Chemistry: An In-Depth Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a cornerstone heterocyclic motif, integral to the architecture of a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to orient substituents in three-dimensional space to effectively engage with biological targets.[3] This guide delves into a specific, yet underexplored, iteration of this privileged scaffold: 4-(3-chlorobenzyl)piperidine.

The strategic incorporation of a 3-chlorobenzyl moiety at the 4-position of the piperidine ring introduces a unique combination of lipophilicity, electronic properties, and conformational flexibility. This substitution pattern offers medicinal chemists a versatile starting point for the design of novel therapeutics, particularly for complex targets within the Central Nervous System (CNS).[4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical characteristics, and medicinal chemistry applications of the this compound core. We will explore its potential as a scaffold for generating diverse chemical libraries and discuss its relevance in the context of specific therapeutic targets, drawing upon data from analogous structures to illuminate its promise.

Core Synthesis and Chemical Properties

The synthetic accessibility of a scaffold is a paramount consideration in any drug discovery program. The this compound core can be reliably synthesized through several established methodologies, with the catalytic hydrogenation of a pyridine precursor being the most direct and atom-economical approach.

Synthetic Strategy: From Pyridine to Piperidine

The primary route to this compound involves the reduction of 4-(3-chlorobenzyl)pyridine. This transformation, while conceptually simple, requires careful optimization of reaction conditions to achieve high yield and purity, particularly to avoid over-reduction or side reactions.

General Reaction Scheme:

Sources

The Compass of Activity: A Technical Guide to the Structure-Activity Relationship of 4-(3-Chlorobenzyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(3-chlorobenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this chemical class, with a particular focus on their role as acetylcholinesterase (AChE) inhibitors and dopamine transporter (DAT) ligands. By dissecting the influence of structural modifications on biological activity, this document aims to equip researchers with the foundational knowledge to rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. The addition of a 4-benzyl group introduces a crucial aromatic moiety capable of engaging in various non-covalent interactions, including π-π stacking and hydrophobic interactions, within protein binding pockets.

The specific placement of a chlorine atom at the meta-position of the benzyl ring in this compound derivatives offers a unique combination of steric and electronic properties. The chloro-substituent can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide will systematically explore how modifications to this core structure impact its biological activity, providing a roadmap for future drug discovery efforts.

Navigating the Synthetic Landscape

The synthesis of this compound derivatives typically involves a multi-step approach, allowing for the introduction of diverse functionalities. A general synthetic strategy is outlined below.

General Synthetic Workflow

Experimental Protocol: Synthesis of a Representative Derivative

Synthesis of 1-Methyl-4-(3-chlorobenzyl)piperidine

-

Step 1: Reductive Amination. To a solution of 4-piperidone (1.0 eq) and 3-chlorobenzaldehyde (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Step 2: N-Alkylation. To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).

-

Stir the mixture at 60 °C for 6 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield 1-methyl-4-(3-chlorobenzyl)piperidine.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at three key positions: the piperidine nitrogen, the piperidine ring itself, and the benzyl ring.

The Pivotal Role of the Piperidine Nitrogen

The substituent on the piperidine nitrogen (R¹) is a primary determinant of both potency and selectivity.

-

Basic vs. Non-Basic Nitrogen: A basic nitrogen is often crucial for activity, as it can form a key salt bridge interaction with anionic residues (e.g., aspartate) in the target protein's binding site. N-benzoyl derivatives, for instance, are often significantly less active than their N-benzyl counterparts due to the reduced basicity of the nitrogen.[3]

-

Size and Nature of the N-Substituent:

-

Small Alkyl Groups: N-methyl and N-ethyl groups are often well-tolerated and can enhance potency.

-

Bulky Groups: Larger substituents, such as benzyl or phenethyl groups, can lead to a substantial increase in activity, likely by engaging in additional hydrophobic or aromatic interactions within the binding pocket.[3] For example, in a series of acetylcholinesterase inhibitors, substituting the N-benzyl group with a bulkier moiety led to a significant increase in potency.[3]

-

Modifications of the Piperidine Ring

Alterations to the piperidine ring (R²) can influence the molecule's conformation and interaction with the target.

-

Substitution at the 4-Position: The 4-position is critical for anchoring the benzyl moiety. Introducing additional substituents at this position can have varied effects. For instance, in the context of dopamine transporter (DAT) inhibitors, the nature of the group at the 4-position, in conjunction with the N-substituent, dictates the selectivity profile.[4]

-

Introduction of Rigidity: Incorporating the piperidine into a spirocyclic or fused ring system can restrict its conformational freedom. This can be advantageous if the resulting conformation is optimal for binding, as seen in some potent central nervous system agents.[5]

The Influence of the Benzyl Ring

The 3-chloro-substituted benzyl ring is a key pharmacophoric element.

-

Position of the Halogen: The meta-position of the chlorine atom is often optimal. Moving the chlorine to the ortho or para position can significantly alter the activity, suggesting a specific electronic and steric requirement in the binding pocket.

-

Additional Substituents: Introducing further substituents on the benzyl ring can fine-tune the activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring and its ability to engage in π-π interactions. For instance, in a series of acetylcholinesterase inhibitors, the introduction of a bulky group at the para-position of the benzamide moiety led to a substantial increase in activity.[3]

SAR Summary Table: Acetylcholinesterase (AChE) Inhibition

| Derivative Core | R¹ (Piperidine-N) | R² (Piperidine-4) | R³ (Benzyl Ring) | AChE IC₅₀ (nM) | Reference |

| 4-Benzylpiperidine | -H | -H | -H | >1000 | [6] |

| 4-Benzylpiperidine | -CH₃ | -H | -H | 150 | [6] |

| 4-Benzylpiperidine | -Benzyl | -H | -H | 25 | [6] |

| This compound | -Benzyl | -H | 3-Cl | 8.2 | [3][7] |

| 4-Benzylpiperidine | -Benzyl | -H | 4-SO₂-Benzyl | 0.56 | [3] |

Note: The IC₅₀ values are illustrative and may vary depending on the specific assay conditions. The data is synthesized from multiple sources to highlight general trends.

Biological Targets and Therapeutic Potential

Acetylcholinesterase (AChE) Inhibition: A Target for Alzheimer's Disease

A significant body of research has focused on this compound derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][6] Inhibition of AChE increases the levels of acetylcholine in the brain, a therapeutic strategy for managing the symptoms of Alzheimer's disease. The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors, and the 3-chloro substitution on the benzyl ring often enhances this activity.[3][7]

Signaling Pathway

Dopamine Transporter (DAT) Inhibition: Implications for Neurological Disorders

This compound derivatives have also been investigated as ligands for the dopamine transporter (DAT).[8] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT can have therapeutic benefits in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The SAR for DAT inhibition can be distinct from that for AChE, allowing for the development of selective agents.[8][9]

Conclusion and Future Directions